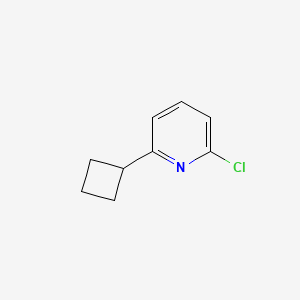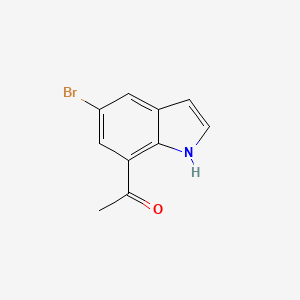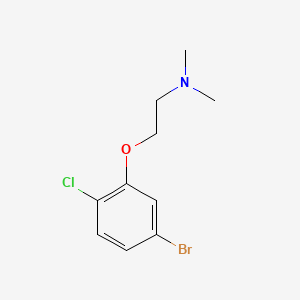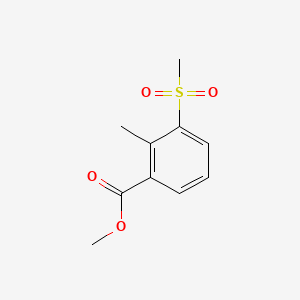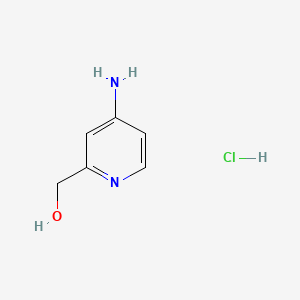
6-Bromo-5-(trifluoromethoxy)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “6-Bromo-5-(trifluoromethoxy)-1H-indazole” is not available .Chemical Reactions Analysis
The chemical reactions involving “6-Bromo-5-(trifluoromethoxy)-1H-indazole” are not well-documented .Scientific Research Applications
Microwave-Assisted Synthesis and Bio-Evaluation
A study by Jha and Ramarao (2017) showcases the microwave-assisted synthesis of novel compounds using a precursor similar to 6-Bromo-5-(trifluoromethoxy)-1H-indazole. The synthesized compounds were evaluated against various bacterial and fungal strains, indicating potential antimicrobial properties (Jha & Ramarao, 2017).
Synthesis of Perfluorinated 1H-Indazoles
Muñoz et al. (2014) focused on the synthesis and characterization of perfluorinated 1H-indazoles, demonstrating their potential as ligands due to their highly fluorinated nature. This research highlights the structural and supramolecular aspects of such compounds, which are relevant for materials science and pharmaceutical applications (Muñoz et al., 2014).
Development of Novel BRD4 Inhibitors
Yoo et al. (2018) reported on the synthesis of indazole-4,7-dione derivatives as novel inhibitors of bromodomain-containing protein 4 (BRD4), a target for cancer therapy. This work underlines the therapeutic potential of 1H-indazole derivatives in the development of cancer treatments (Yoo et al., 2018).
Exploration of SF5-Indazoles
Kanishchev and Dolbier (2018) explored the synthesis of 6-SF5-indazoles, showcasing an efficient synthetic approach for substituting the SF5 group on the indazole core. This study provides insights into the structural diversity and potential applications of SF5-substituted heterocycles (Kanishchev & Dolbier, 2018).
Asymmetric Silver-Catalysed Bromotrifluoromethoxylation
Research by Guo et al. (2017) introduced an asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes, providing a new method for introducing trifluoromethoxy groups into organic molecules. This technique is valuable for the synthesis of compounds with potential pharmacological and agrochemical applications (Guo et al., 2017).
Future Directions
The future directions for research on “6-Bromo-5-(trifluoromethoxy)-1H-indazole” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to a better understanding of the compound and its potential applications .
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Given the structural similarity to indole derivatives, it might influence pathways related to these compounds
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
properties
IUPAC Name |
6-bromo-5-(trifluoromethoxy)-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2O/c9-5-2-6-4(3-13-14-6)1-7(5)15-8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGFFCNWBMBDHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1OC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267675 |
Source


|
| Record name | 1H-Indazole, 6-bromo-5-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374651-78-1 |
Source


|
| Record name | 1H-Indazole, 6-bromo-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 6-bromo-5-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801267675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxypyrido[2,3-b]pyrazine](/img/structure/B567755.png)
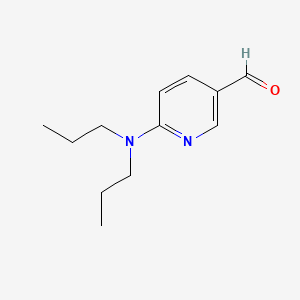
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten](/img/structure/B567757.png)

